molecular formula C10H17ClN4S B2859515 N~4~-butyl-6-chloro-N~2~-methyl-5-(methylsulfanyl)-2,4-pyrimidinediamine CAS No. 67274-38-8

N~4~-butyl-6-chloro-N~2~-methyl-5-(methylsulfanyl)-2,4-pyrimidinediamine

Cat. No. B2859515
CAS RN: 67274-38-8
M. Wt: 260.78
InChI Key: RFWAAPBRARWPPL-UHFFFAOYSA-N
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Description

N~4~-butyl-6-chloro-N~2~-methyl-5-(methylsulfanyl)-2,4-pyrimidinediamine, often referred to as N4-BCMMP, is a synthetic compound with a wide range of applications. It is used in a variety of scientific research and laboratory experiments, as well as in a variety of industrial and commercial applications. N4-BCMMP is a relatively new compound, and its properties and potential applications are still being explored and developed.

Scientific Research Applications

Synthesis and Reactions

  • The compound is involved in synthetic pathways leading to various heterocyclic structures. For instance, the synthesis and reactions of related pyrimidine derivatives have been studied, highlighting their potential to form thieno[2,3-d]pyrimidines and amino substituted pyrimidines through reactions with chloroacetic acid derivatives and methyl iodide, respectively (Briel, Franz, & Dobner, 2002). This underscores the versatility of pyrimidine compounds in organic synthesis, offering pathways to diverse molecular architectures.

Material Science Applications

  • Pyrimidine derivatives, including those similar in structure to the queried compound, have been explored for their potential in material science, such as in the development of new pyridine-containing polyimides with high glass transition temperatures and thermal stability. The effect of protonation on the fluorescence properties of these materials suggests their applicability in advanced material applications, where thermal resistance and optical properties are crucial (Wang, Liou, Liaw, & Huang, 2008).

properties

IUPAC Name

4-N-butyl-6-chloro-2-N-methyl-5-methylsulfanylpyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClN4S/c1-4-5-6-13-9-7(16-3)8(11)14-10(12-2)15-9/h4-6H2,1-3H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWAAPBRARWPPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(C(=NC(=N1)NC)Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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